
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a complex organic compound with a unique structure that includes a pyrazolium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves multiple steps. One common method includes the reaction of dipropylamine with 1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazole under controlled conditions. The resulting intermediate is then treated with perchloric acid to form the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of perchloric acid and the potential hazards associated with large-scale chemical synthesis .
化学反応の分析
Types of Reactions
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid disorders due to its perchlorate component
Industry: It is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The perchlorate ion competes with iodine for uptake by the thyroid gland, inhibiting the synthesis of thyroid hormones. This mechanism is particularly relevant in the context of hyperthyroidism treatment .
類似化合物との比較
Similar Compounds
Potassium perchlorate: Used in similar applications, particularly in hyperthyroidism treatment.
Sodium perchlorate: Another compound with similar chemical properties and applications.
Ammonium perchlorate: Commonly used in industrial applications, including as an oxidizer in rocket propellants
Uniqueness
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to its specific structure, which combines a pyrazolium core with a perchlorate ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
59803-65-5 |
|---|---|
分子式 |
C17H28ClN3O4 |
分子量 |
373.9 g/mol |
IUPAC名 |
1,2-dimethyl-5-phenyl-N,N-dipropyl-1,3-dihydropyrazol-1-ium-3-amine;perchlorate |
InChI |
InChI=1S/C17H27N3.ClHO4/c1-5-12-20(13-6-2)17-14-16(18(3)19(17)4)15-10-8-7-9-11-15;2-1(3,4)5/h7-11,14,17H,5-6,12-13H2,1-4H3;(H,2,3,4,5) |
InChIキー |
TWKPWSPINJHUPC-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1C=C([NH+](N1C)C)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


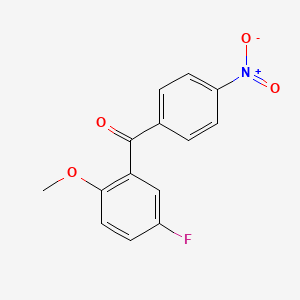
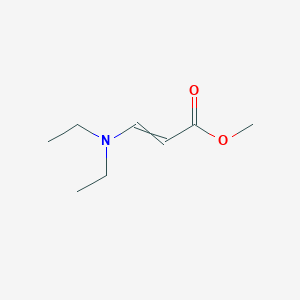

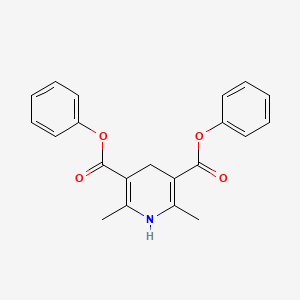
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
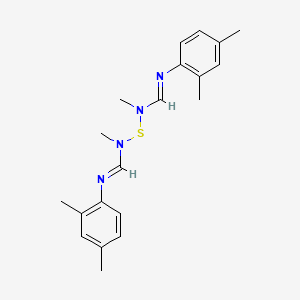
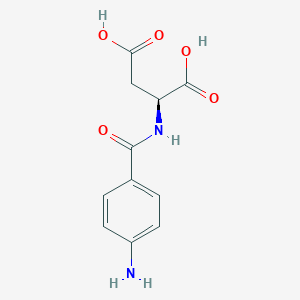
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)
![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)
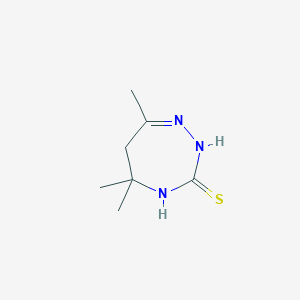
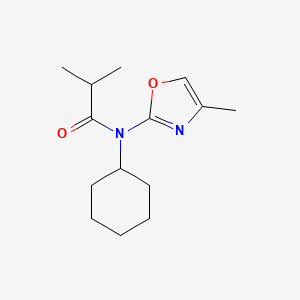
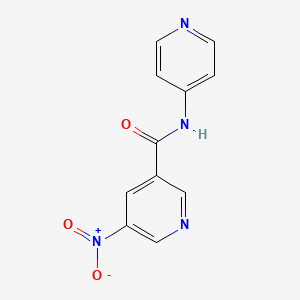
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14620739.png)
